

Spectroscopic Profile of 2-Chloroethoxytrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroethoxytrimethylsilane

Cat. No.: B099669

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-Chloroethoxytrimethylsilane** (CAS No. 18157-17-0), a bifunctional organosilicon compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound.

Molecular Structure and Spectroscopic Overview

2-Chloroethoxytrimethylsilane, with the linear formula $\text{ClCH}_2\text{CH}_2\text{OSi}(\text{CH}_3)_3$, possesses a unique combination of a reactive chloroethyl group and a protective trimethylsilyl ether. This structure gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.

Figure 1: Molecular structure of **2-Chloroethoxytrimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although a publicly available experimental spectrum for **2-Chloroethoxytrimethylsilane** is not readily accessible, we can confidently predict the ^1H and ^{13}C NMR spectra based on established chemical shift principles and data from analogous compounds.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$(\text{CH}_3)_3\text{Si}-$	~0.1	Singlet	9H
$-\text{O}-\text{CH}_2-$	~3.8	Triplet	2H
$-\text{CH}_2-\text{Cl}$	~3.6	Triplet	2H

Causality of Predicted Chemical Shifts and Multiplicities:

- Trimethylsilyl Protons ($(\text{CH}_3)_3\text{Si}-$): These nine equivalent protons are expected to appear as a sharp singlet at a very upfield position (~0.1 ppm). The silicon atom is less electronegative than carbon, leading to significant shielding of the methyl protons.
- Methylene Protons adjacent to Oxygen ($-\text{O}-\text{CH}_2-$): These protons are deshielded by the adjacent electronegative oxygen atom, shifting their resonance downfield to approximately 3.8 ppm. They are expected to appear as a triplet due to coupling with the adjacent $-\text{CH}_2-\text{Cl}$ protons (n+1 rule, where n=2).
- Methylene Protons adjacent to Chlorine ($-\text{CH}_2-\text{Cl}$): These protons are also deshielded by the electronegative chlorine atom, with a predicted chemical shift around 3.6 ppm. Similar to the $-\text{O}-\text{CH}_2-$ protons, they will appear as a triplet due to coupling with their neighboring methylene protons.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to exhibit three signals, corresponding to the three distinct carbon environments.

Assignment	Predicted Chemical Shift (δ , ppm)
$(\text{CH}_3)_3\text{Si}-$	~ -2
-O-CH ₂ -	~63
-CH ₂ -Cl	~45

Rationale for Predicted Chemical Shifts:

- Trimethylsilyl Carbons ($(\text{CH}_3)_3\text{Si}-$): The carbons of the methyl groups attached to silicon are highly shielded and are expected to have a chemical shift close to 0 ppm, possibly even slightly negative.
- Methylene Carbon adjacent to Oxygen (-O-CH₂-): The carbon atom bonded to the oxygen is significantly deshielded, resulting in a downfield shift to the region of approximately 63 ppm.
- Methylene Carbon adjacent to Chlorine (-CH₂-Cl): The carbon atom attached to the chlorine is also deshielded, with an expected chemical shift around 45 ppm. The effect of the oxygen in the β -position also contributes to this shift.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality NMR spectra of **2-Chloroethoxytrimethylsilane**.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Chloroethoxytrimethylsilane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., ' zg' on Bruker instruments).
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg' on Bruker instruments).
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024, due to the low natural abundance of ¹³C.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **2-Chloroethoxytrimethylsilane** is expected to show characteristic absorption bands for the C-H, C-O, Si-O, and C-Cl bonds.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (in CH ₃ and CH ₂ groups)
1250, 840	Strong, Sharp	Si-CH ₃ bending and rocking
1100-1050	Strong	Si-O-C stretching
750-650	Medium-Strong	C-Cl stretching

Interpretation of Key IR Bands:

- C-H Stretching: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- Si-CH₃ Vibrations: The trimethylsilyl group is readily identified by two strong and sharp bands: one around 1250 cm⁻¹ due to the symmetric deformation (umbrella mode) of the methyl groups, and another strong band around 840 cm⁻¹ corresponding to the Si-C stretching and CH₃ rocking vibrations.
- Si-O-C Stretching: The presence of the silyl ether linkage is confirmed by a strong absorption band in the 1100-1050 cm⁻¹ region, attributed to the asymmetric stretching of the Si-O-C bond.
- C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 750 and 650 cm⁻¹, as a medium to strong intensity band.

Experimental Protocol for IR Data Acquisition

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a small drop of **2-Chloroethoxytrimethylsilane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- Gently press the plates together to form a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the empty salt plates.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The mass spectrum of **2-Chloroethoxytrimethylsilane** is available from the NIST WebBook[1].

Key Features of the Mass Spectrum:

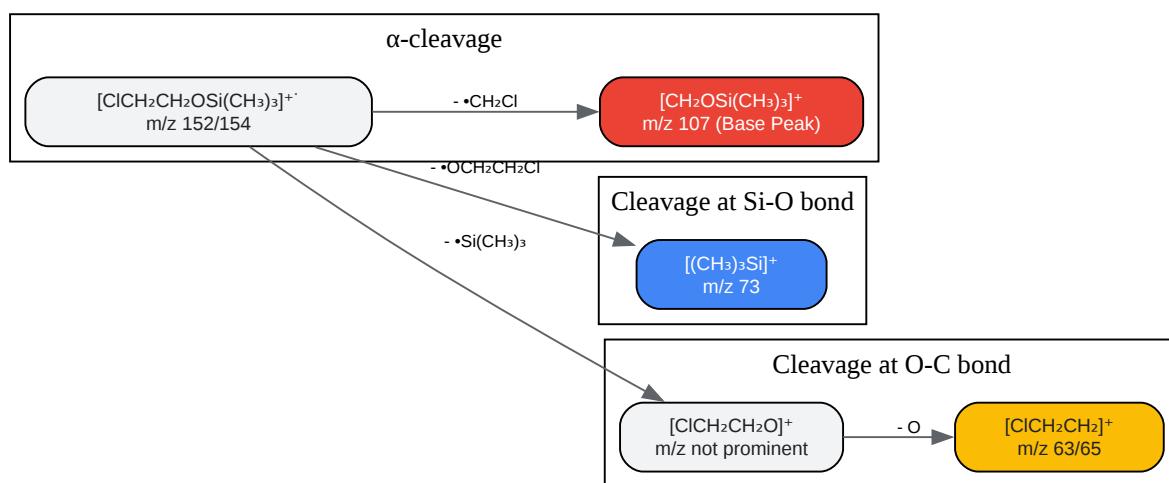

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of the compound with the ^{35}Cl isotope. A smaller peak at m/z 154, with an intensity of approximately one-third of the m/z 152 peak, is expected due to the natural abundance of the ^{37}Cl isotope.
- Base Peak: The base peak is observed at m/z 107.
- Major Fragment Ions: Other significant fragment ions are observed at m/z 73 and 63.

Table of Observed Fragment Ions:

m/z	Relative Intensity (%)	Proposed Fragment Structure
152	~10	$[M]^+$ (with ^{35}Cl)
154	~3	$[M]^+$ (with ^{37}Cl)
107	100	$[M - \text{CH}_2\text{Cl}]^+$
73	~50	$[(\text{CH}_3)_3\text{Si}]^+$
63	~20	$[\text{CH}_2\text{CH}_2\text{Cl}]^+$ (with ^{35}Cl)
65	~7	$[\text{CH}_2\text{CH}_2\text{Cl}]^+$ (with ^{37}Cl)

Fragmentation Pathway

The fragmentation of **2-Chloroethoxytrimethylsilane** under EI conditions is primarily driven by the cleavage of bonds adjacent to the oxygen and silicon atoms, leading to the formation of stable carbocations and silyl cations.

[Click to download full resolution via product page](#)

Figure 2: Proposed major fragmentation pathways for **2-Chloroethoxytrimethylsilane** in EI-MS.

Explanation of Fragmentation:

- Formation of m/z 107 (Base Peak): The most favorable fragmentation is the alpha-cleavage of the C-C bond adjacent to the oxygen, expelling a chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$) to form the highly stable oxonium ion $[\text{CH}_2\text{OSi}(\text{CH}_3)_3]^+$.
- Formation of m/z 73: Cleavage of the Si-O bond results in the formation of the trimethylsilyl cation, $[(\text{CH}_3)_3\text{Si}]^+$, a very common and stable fragment in the mass spectra of trimethylsilyl compounds.
- Formation of m/z 63/65: Cleavage of the O-C bond followed by the loss of the trimethylsilyl radical leads to the formation of the chloroethoxy radical cation. Subsequent rearrangement and loss of an oxygen atom can result in the chloroethyl cation $[\text{CH}_2\text{CH}_2\text{Cl}]^+$. The isotopic pattern (ratio of ~3:1 for m/z 63 to 65) is characteristic of a fragment containing one chlorine atom.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.

Conclusion

The spectroscopic data of **2-Chloroethoxytrimethylsilane**, including its predicted ¹H and ¹³C NMR, predicted IR, and experimentally observed MS spectra, provide a comprehensive fingerprint for its unambiguous identification and structural verification. The characteristic signals in each spectroscopic technique, arising from the trimethylsilyl and chloroethoxy moieties, allow for a detailed structural assignment. The experimental protocols outlined in this guide serve as a practical reference for obtaining high-quality spectroscopic data for this and similar organosilicon compounds.

References

- NIST. 2-Chloroethanol, TMS derivative in NIST Chemistry WebBook. [\[Link\]](#)
- SpectraBase. 2-Chloroethoxy(trimethyl)silane. [\[Link\]](#)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloroethanol, TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethoxytrimethylsilane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099669#spectroscopic-data-of-2-chloroethoxytrimethylsilane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com